N-(4-Fluorophenyl)-N'-hydroxyacetimidamide

Description

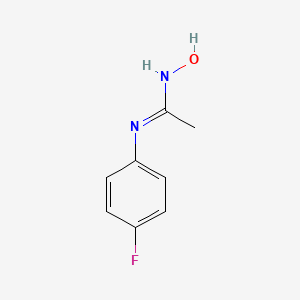

N-(4-Fluorophenyl)-N'-hydroxyacetimidamide (IUPAC name: (2E)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide; CAS RN: 351-09-7) is an acetamide derivative featuring a 4-fluorophenyl group and a hydroxyimino substituent (Fig. 1). The compound is structurally characterized by an amidoxime group (N–C(=N–OH)–), which confers unique reactivity and stability compared to traditional amides. It is used in organic synthesis and pharmaceutical research, particularly in studies exploring metabolic stability and enzyme inhibition .

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

N'-(4-fluorophenyl)-N-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9FN2O/c1-6(11-12)10-8-4-2-7(9)3-5-8/h2-5,12H,1H3,(H,10,11) |

InChI Key |

JAJFBHTWNQTFBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)F)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide typically involves the reaction of 4-fluoroaniline with acetimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

[ \text{4-Fluoroaniline} + \text{Acetimidoyl chloride} \rightarrow \text{N-(4-Fluorophenyl)-N’-hydroxyacetimidamide} ]

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine (-NHOH) group in N-(4-Fluorophenyl)-N'-hydroxyacetimidamide is susceptible to oxidation. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium | N-(4-Fluorophenyl)-N'-oxoacetimidamide |

| H₂O₂ | Basic medium | N-(4-Fluorophenyl)-N'-oxoacetimidamide |

Mechanistically, oxidation likely proceeds via electrophilic attack on the hydroxylamine nitrogen, forming an intermediate oxo species. Studies on analogous hydroxylamines suggest that the reaction may involve a two-electron transfer, leading to the formation of a nitroso intermediate prior to stabilization .

Reduction Reactions

The imidamide (-NH-NH₂) moiety undergoes reduction to yield primary amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed under basic conditions (e.g., ethanol or methanol).

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, basic medium | N-(4-Fluorophenyl)-N'-hydroxyethylamine |

| LiAlH₄ | Dry ether, reflux | N-(4-Fluorophenyl)-N'-hydroxyethylamine |

The reduction mechanism likely involves nucleophilic hydride attack on the imidamide nitrogen, followed by protonation to form the amine. This aligns with general imine reduction pathways observed in organic chemistry .

Substitution Reactions

The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under catalytic conditions. Palladium catalysts (e.g., Pd(OAc)₂) facilitate reactions with nucleophiles like amines or thiols.

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Amine (NH₂R) | Pd(OAc)₂ | Toluene, reflux | Substituted phenyl derivatives |

| Thiol (HSR) | Pd(OAc)₂ | DCM, room temperature | Substituted phenyl derivatives |

This reactivity is attributed to the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring for nucleophilic substitution.

Oxidation Pathways

The hydroxylamine group’s oxidation may involve metal-catalyzed pathways, as observed in analogous systems. For example, manganese complexes catalyze oxidation of secondary alcohols via a metal-based mechanism, suggesting similar coordination-driven processes for hydroxylamine oxidation .

Reduction Dynamics

Reduction of imidamides to amines typically follows an outer-sphere mechanism, where hydride transfer occurs without direct coordination to the catalyst . This is consistent with the use of LiAlH₄, which operates via a non-coordinative pathway.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluorophenyl)-N'-hydroxyacetimidamide has been investigated for its potential as a drug candidate due to its biological activities. Notably, it exhibits antimicrobial and anticancer properties:

-

Antimicrobial Activity:

A study evaluated the compound against various bacterial strains, revealing:Bacterial Strain Minimum Inhibitory Concentration (MIC) Observations Staphylococcus aureus 32 µg/mL Effective against both standard and MRSA strains Escherichia coli 64 µg/mL Moderate activity observed Pseudomonas aeruginosa 128 µg/mL Limited effectiveness -

Anticancer Activity:

The compound was tested on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:Cell Line IC50 (µM) Mechanism of Action MCF-7 15 ± 2 Induction of apoptosis via caspase activation HepG2 20 ± 3 Cell cycle arrest at G1 phase

These findings suggest that this compound could be a promising lead in developing new antimicrobial agents and anticancer therapies.

Biological Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorine atom enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a recent investigation, this compound was administered to mice bearing MCF-7 tumors. Results showed significant tumor reduction after treatment compared to control groups. The study emphasized the need for further pharmacokinetic studies to optimize dosing regimens.

Case Study 2: Antimicrobial Screening

A comprehensive screening of this compound against clinically relevant pathogens demonstrated its potential as an alternative treatment for antibiotic-resistant infections. The findings prompted further exploration into its mechanism of action and formulation strategies for clinical use.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key structural features :

- 4-Fluorophenyl group : Enhances lipophilicity and influences electronic properties.

- Amide backbone : Provides a scaffold for functional group modifications.

This section evaluates N-(4-Fluorophenyl)-N'-hydroxyacetimidamide against structurally or functionally related compounds, focusing on metabolic stability, enzyme inhibition, and synthetic utility.

Structural Analogues with Fluorinated Aromatic Groups

Analysis :

- Metabolic Stability : Fluorinated amides like N-(4-fluorophenyl)-fluoroacetanilide exhibit poor stability under enzymatic hydrolysis (20% intact after 120 min), whereas sulfonamide analogs (e.g., N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide) retain 95% stability . This highlights the superiority of sulfonamides in drug design.

- Enzyme Inhibition : Halogen size (F vs. Cl/Br/I) minimally affects MGL inhibition in N-(4-fluorophenyl)maleimide derivatives, suggesting electronic effects dominate over steric factors .

Functional Group Modifications

Analysis :

- Hydroxyimino vs. Amide/Sulfonamide: Hydroxyimino groups (as in the target compound) offer tautomeric flexibility and metal-binding capacity, which amides lack. However, sulfonamides outperform both in metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃ in ) enhance stability and bioactivity compared to electron-donating groups (e.g., –OH in ).

Table 1. Metabolic Stability of Amide vs. Sulfonamide Derivatives

| Compound Type | % Intact After 120 Min (Pig Liver Esterase) |

|---|---|

| Amide (Fluoroacetanilide) | 20% |

| Sulfonamide | 95% |

Source: Löser et al. (referenced in )

Table 2. Enzyme Inhibition by Halogen-Substituted Maleimides

| Halogen (X) | IC₅₀ (μM) Against MGL |

|---|---|

| F | 5.18 |

| Cl | 7.24 |

| Br | 4.37 |

| I | 4.34 |

Source: Data from

Biological Activity

N-(4-Fluorophenyl)-N'-hydroxyacetimidamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 168.17 g/mol

- Structural Features : The compound features a fluorinated phenyl group linked to a hydroxyacetimidamide moiety, which is significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to inhibit specific enzymes or receptors involved in bacterial growth and survival.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting a mechanism that may involve the modulation of apoptotic pathways .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The fluorine atom on the phenyl ring enhances the compound's binding affinity to target enzymes, potentially leading to increased inhibitory effects on critical biological pathways.

- Modulation of Receptor Activity : The hydroxyacetimidamide moiety allows for hydrogen bonding interactions with receptor sites, which may alter receptor conformations and influence downstream signaling pathways .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against both standard and MRSA strains |

| Escherichia coli | 64 µg/mL | Moderate activity observed |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

This data highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Anticancer Studies

In another investigation focusing on anticancer properties, this compound was tested on MCF-7 and HepG2 cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 ± 2 | Induction of apoptosis via caspase activation |

| HepG2 | 20 ± 3 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Q & A

Q. What are the standard synthetic methodologies for preparing N-(4-Fluorophenyl)-N'-hydroxyacetimidamide?

The compound is typically synthesized via condensation reactions. For example, analogous structures are prepared by reacting N-(4-fluorophenyl) derivatives with hydroxyamine or hydroxylamine salts under controlled conditions. A key step involves monitoring reaction progress using thin-layer chromatography (TLC) on silica gel to ensure intermediate formation . Post-synthesis, purification often includes hydrogenation (e.g., using palladium on carbon) to reduce byproducts or stabilize reactive groups . Solvent removal under vacuum yields the final product.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the aromatic ring and the hydroxyacetimidamide group.

- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and isotopic patterns (e.g., HRMS(ESI-TOF) with ±2 ppm accuracy) .

- Infrared Spectroscopy (IR) : To identify functional groups like N–H (stretch ~3400 cm⁻¹) and C=O (stretch ~1650 cm⁻¹) .

- TLC/HPLC : For purity assessment and reaction monitoring .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability data for similar compounds suggest a shelf life of ≥5 years under these conditions . Avoid exposure to moisture, light, or high temperatures during handling.

Q. What is the role of this compound as an intermediate in medicinal chemistry?

The fluorophenyl and hydroxyimidamide groups make it a versatile precursor for bioactive molecules. For example, it can be used to synthesize:

- Antiarrythmic agents via coupling with sulfonamide benzoyl chlorides .

- Polymerizable monomers (e.g., acryloyl derivatives) for biomedical materials .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives?

Key factors include:

- Catalyst Selection : Palladium on carbon (10–20% loading) improves hydrogenation efficiency for intermediates .

- Temperature Control : Condensation reactions at 60°C minimize side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility of aromatic intermediates .

Q. How to resolve contradictions in purity assessments between different analytical methods?

Discrepancies may arise due to:

- Method Sensitivity : TLC may underestimate impurities compared to HPLC .

- Purity Standards : Commercial batches may vary (e.g., 95% vs. ≥98% purity) .

- Sample Preparation : Hygroscopic compounds require rigorous drying before analysis .

Validate results using orthogonal techniques (e.g., NMR + HRMS) and cross-check with certified reference standards.

Q. What mechanistic insights can be derived from spectroscopic data?

For example:

- IR Peaks at 1551 cm⁻¹ : Indicate C=N stretching in the imidamide group, confirming successful condensation .

- ¹H NMR Shifts at δ 7.2–7.8 ppm : Aromatic protons on the 4-fluorophenyl group exhibit characteristic splitting patterns .

- HRMS Isotopic Clusters : Confirm halogen (fluorine) presence via isotopic peaks .

Q. How to design derivatives for targeted biological activity?

- Bioisosteric Replacement : Substitute the hydroxy group with sulfonamide or acetyl moieties to enhance solubility .

- Polymerization : Introduce acryloyl groups to create stimuli-responsive polymers for drug delivery .

- Enzyme Targeting : Modify the fluorophenyl ring to mimic natural substrates (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.